molecular formula C14H16N4O5 B2930084 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide CAS No. 868680-62-0

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2930084
CAS No.: 868680-62-0
M. Wt: 320.305
InChI Key: YCVKJYFEMRKQBN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide features a dioxopiperazine core substituted with an ethyl group at the 4-position and an acetamide linkage to a 3-nitrophenyl moiety. Key properties include:

  • Molecular Formula: Likely C₁₄H₁₇N₄O₄ (inferred from analogues like N-(3-nitrophenyl)acetamide, C₈H₈N₂O₃ ).
  • Functional Groups: A 2,3-dioxopiperazine (cyclic diketone) and a nitro-substituted phenylacetamide.

Such compounds are often explored as CNS-active agents or enzyme inhibitors due to their piperazine-related pharmacophores.

Properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-2-16-6-7-17(14(21)13(16)20)9-12(19)15-10-4-3-5-11(8-10)18(22)23/h3-5,8H,2,6-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVKJYFEMRKQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide is a synthetic organic compound notable for its complex structure, which includes a piperazine moiety and a nitrophenyl acetamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N4_{4}O4_{4}, with a molecular weight of approximately 270.26 g/mol. Its structure features a piperazine ring with ethyl and diketone functionalities, contributing to its unique chemical reactivity and potential biological effects.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12_{12}H14_{14}N4_{4}O4_{4}
Molecular Weight270.26 g/mol
Chemical StructureChemical Structure

Antibacterial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antibacterial activity. The compound may interfere with bacterial cell wall synthesis, akin to the mechanisms of penicillin derivatives, which inhibit penicillin-binding proteins involved in peptidoglycan cross-linking.

Case Study: Antibacterial Efficacy
A study tested the compound against various Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. The results suggested that this compound could be a promising candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

The presence of the nitrophenyl group suggests potential anti-inflammatory properties. Preliminary studies indicate that this compound may modulate inflammatory pathways by interacting with enzymes involved in inflammation.

Table 2: Summary of Biological Activities

Activity TypePotential MechanismReferences
AntibacterialInhibition of cell wall synthesis
Anti-inflammatoryModulation of inflammatory enzyme activity

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial. Interaction studies suggest that it may bind to various biological targets, including enzymes related to inflammation and bacterial resistance mechanisms.

Comparative Analysis

Several compounds share structural features with this compound, allowing for comparative analysis regarding their biological activities:

Table 3: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Ethylpiperazine Piperazine ring with ethyl substitutionPotential anxiolytic effects
Cefoperazone Cephalosporin antibioticBroad-spectrum antibacterial activity
N-(3-Nitrophenyl)acetamide Similar nitrophenyl acetamide structureEstablished antibacterial properties

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Notable Properties/Activities References
Target Compound : 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide - 3-Nitrophenyl acetamide
- 4-Ethyl-2,3-dioxopiperazine
C₁₄H₁₇N₄O₄ (est.) High rigidity; potential CNS permeability
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazinyl]acetamide - 4-Chloro-3-nitrophenyl
- Piperazine with 3-Cl-Ph
C₁₈H₁₉Cl₂N₄O₃ Dual chloro/nitro groups enhance lipophilicity
N-(3-Chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide - 3-Chlorophenyl
- Piperazine with 4-NO₂-Ph
C₁₈H₁₉ClN₄O₃ Electron-deficient aryl groups may improve receptor binding
N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide - N-Methyl acetamide
- 4-Methylpiperazine
C₁₄H₂₀N₄O₃ Methyl groups increase metabolic stability
2-(2-((4-Acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1-yl)-N-(3-nitrophenyl)acetamide - Acetylpiperazine
- Pyridinone ring
C₂₁H₂₅N₅O₆ Enhanced solubility due to pyridinone

Substituent Effects on Physicochemical Properties

  • Nitro Group Position: The target compound’s 3-nitro substitution on the phenyl ring (vs.
  • Piperazine Modifications :
    • The 2,3-dioxopiperazine in the target compound introduces a rigid, planar structure compared to saturated piperazines (e.g., ), which may limit rotational freedom and enhance target selectivity.
    • 4-Ethyl substitution on the dioxopiperazine (vs. acetyl or methyl groups in ) balances lipophilicity and solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step protocols, typically involving condensation reactions. For example, similar acetamide derivatives are prepared by reacting substituted piperazine precursors with activated aryl halides or nitroaryl intermediates under reflux conditions. Purification often includes recrystallization from ethanol or chromatography, with yields optimized by controlling stoichiometry and reaction time . Key steps:

  • Step 1 : Preparation of the piperazine-dione core via cyclization.
  • Step 2 : Coupling with the 3-nitrophenylacetamide moiety using carbodiimide-mediated amidation.
  • Validation : Intermediate purity is confirmed via TLC or HPLC before proceeding.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., ethyl and nitro groups).

  • X-ray Crystallography : Resolves bond lengths and torsion angles, as demonstrated in related N-(nitrophenyl)acetamide structures (Table 1) .

  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion).

    Table 1 : Crystallographic parameters for analogous compounds

    ParameterValue
    Crystal systemMonoclinic
    Space groupC2/c
    a, b, c (Å)9.6643, 18.5534, 9.3072
    Z4

Q. What safety protocols are critical during handling?

  • Methodological Answer : Safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact.
  • Ventilation : Use fume hoods due to potential nitro-group-derived toxicity.
  • First Aid : Immediate washing with water for skin contact; consult a physician if ingested .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence reactivity in this compound?

  • Methodological Answer : The nitro group at the 3-position enhances electrophilicity, affecting intermolecular interactions (e.g., hydrogen bonding with carbonyls). Computational studies (DFT or molecular docking) predict activation barriers for reactions like nucleophilic substitution. For example, torsion angles of nitro groups in crystallographic data (e.g., -16.7° in ) suggest steric hindrance, which can be modeled to optimize reaction conditions .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Purity Variability : Verify compound purity (>95% via HPLC) and exclude impurities using orthogonal methods (e.g., elemental analysis) .
  • Assay Conditions : Standardize dose-response curves (e.g., IC₅₀ in μM ranges) and use multiple cell lines/strains to confirm activity.
  • Mechanistic Studies : Employ RNA sequencing or proteomics to identify off-target effects.

Q. What computational strategies optimize reaction pathways for derivatives?

  • Methodological Answer : Modern approaches integrate:

  • Quantum Chemical Calculations : Predict transition states using software like Gaussian or ORCA.
  • Machine Learning : Train models on reaction databases to predict yields or byproducts.
  • Feedback Loops : Experimental data (e.g., kinetic profiles) refine computational parameters, as outlined in ICReDD’s reaction design framework .

Q. How do solvent polarity and temperature affect crystallization outcomes?

  • Methodological Answer : Solvent screening (e.g., ethanol vs. DMSO) impacts crystal packing. For example, slow evaporation in ethanol yields larger crystals suitable for diffraction studies. Temperature gradients during cooling (e.g., 0.1°C/min) can minimize defects, as observed in analogous acetamide crystallizations .

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